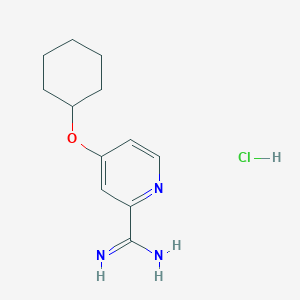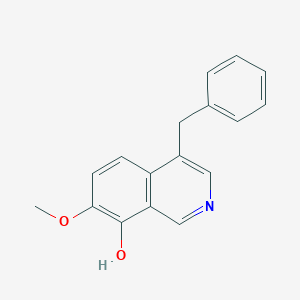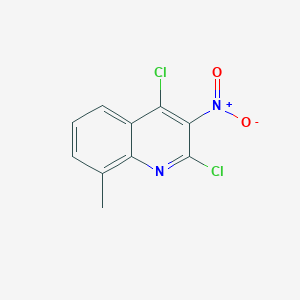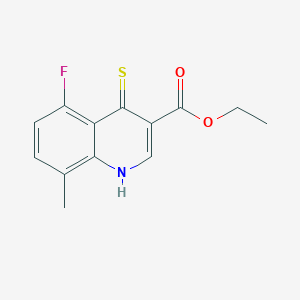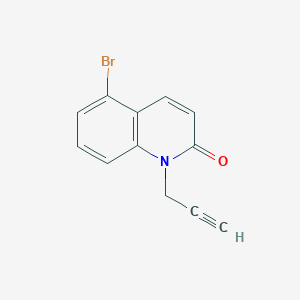![molecular formula C17H15NO2 B11857104 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol CAS No. 648896-76-8](/img/structure/B11857104.png)
2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenethyl)quinolin-8-ol is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is known for its unique structure, which includes a quinoline ring fused with a hydroxyphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with hydroxyphenethyl compounds. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods provide efficient routes to produce quinoline derivatives, including 2-(4-Hydroxyphenethyl)quinolin-8-ol.
Industrial Production Methods
Industrial production of 2-(4-Hydroxyphenethyl)quinolin-8-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-ol derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, dihydroquinoline compounds, and various functionalized quinoline-8-ol derivatives .
科学的研究の応用
2-(4-Hydroxyphenethyl)quinolin-8-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-Hydroxyphenethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation .
類似化合物との比較
2-(4-Hydroxyphenethyl)quinolin-8-ol can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Both compounds share a quinoline core, but 2-(4-Hydroxyphenethyl)quinolin-8-ol has an additional hydroxyphenethyl group, which enhances its biological activity.
8-Hydroxyquinoline: This compound is structurally similar but lacks the hydroxyphenethyl group, resulting in different chemical and biological properties.
Quinoline-2,4-dione: This compound has a different substitution pattern on the quinoline ring, leading to distinct reactivity and applications.
特性
CAS番号 |
648896-76-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
2-[2-(4-hydroxyphenyl)ethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H15NO2/c19-15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20)17(13)18-14/h1-3,5-7,9-11,19-20H,4,8H2 |
InChIキー |
XOZZPCCKZHJJIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)
![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)
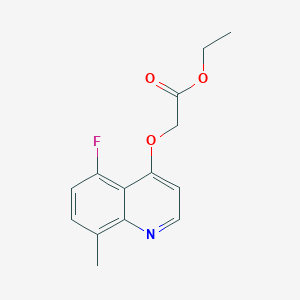



![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

